molecular formula C9H11NO2S B14641184 Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate CAS No. 54364-26-0

Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14641184
CAS No.: 54364-26-0
M. Wt: 197.26 g/mol
InChI Key: SDVSWSWXFBROQV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a sulfanylidene group and an ethyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with sulfur and ammonia in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, mod

Properties

CAS No.

54364-26-0

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-3-12-9(11)7-5-4-6(2)10-8(7)13/h4-5H,3H2,1-2H3,(H,10,13)

InChI Key

SDVSWSWXFBROQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=S)C

Origin of Product

United States

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